Rhamnopterin

Description

Contextualization within the Pteridine (B1203161) Class of Heterocyclic Compounds

Pteridines constitute a broad group of heterocyclic compounds characterized by a fused pyrimidine (B1678525) and pyrazine (B50134) ring system. nih.govzodiaclifesciences.comsielc.commdpi.commdpi.com Within this class, pterins are defined by the presence of an amino group at the C2 position and a keto group at the C4 position of the pteridine core. mdpi.commdpi.com These molecules are fundamental to numerous biological processes and are widely distributed across living organisms. nih.govmdpi.com Rhamnopterin is recognized as a member of this important family, sharing the characteristic pteridine scaffold. Other notable pterin (B48896) derivatives include biopterin (B10759762), neopterin (B1670844), and folic acid, each playing distinct roles in biological systems. zodiaclifesciences.comsielc.comsielc.com Research into pterins often involves comparative studies of their structures, properties, and analytical separation methods, given their shared core structure but diverse functionalities. zodiaclifesciences.comsielc.comsielc.com

Structural Relationship of this compound to Biopterin and Other Pterin Analogues

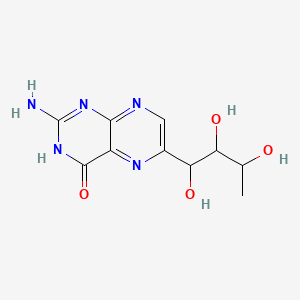

This compound shares a close structural kinship with biopterin, a well-studied pteridine derivative. Both compounds are based on the 2-amino-4-oxo-pteridine core. The primary distinction lies in the substituent attached to the C6 position of this core structure.

This compound is chemically identified as 2-amino-6-(1,2,3-trihydroxybutyl)-4(3H)-pteridinone. Its molecular formula is C₁₀H₁₃N₅O₄, with a molecular weight of approximately 267.2 g/mol . sielc.combertin-bioreagent.comcaymanchem.com

Biopterin , in its commonly referenced form (L-biopterin), is 2-amino-6-(1,2-dihydroxypropyl)-pterin. Its molecular formula is C₉H₁₁N₅O₃, and its molecular weight is approximately 237.2 g/mol . hmdb.cawikipedia.orgdrugbank.comebi.ac.uk

The key structural difference is the presence of an additional hydroxyl group on the third carbon of the alkyl side chain in this compound's C6 substituent compared to Biopterin. This difference, while seemingly minor, can influence physicochemical properties and interactions. This compound is described as a derivative of both L-biopterin and D-biopterin. bertin-bioreagent.comcaymanchem.com

Research has also established analytical methods for differentiating this compound from Biopterin and other related pterins. For instance, High-Performance Liquid Chromatography (HPLC) can effectively separate these compounds. Studies indicate that this compound typically elutes with a retention time of approximately 4.01 minutes, while Biopterin elutes around 3.28 minutes under specific chromatographic conditions. zodiaclifesciences.comsielc.comsielc.com Furthermore, Biopterin exhibits characteristic UV absorption maxima at 277 nm and 348 nm. caymanchem.com this compound has also been utilized in research as an internal standard for the quantification of biopterin and neopterin in biological samples, highlighting its role in analytical chemistry related to pterin research. bertin-bioreagent.comcaymanchem.complos.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-(1,2,3-trihydroxybutyl)-3H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-3(16)6(17)7(18)4-2-12-8-5(13-4)9(19)15-10(11)14-8/h2-3,6-7,16-18H,1H3,(H3,11,12,14,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVZLFABRHDXRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for Rhamnopterin and Pterins

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of Rhamnopterin and other pterins, providing the necessary separation from complex sample matrices and from each other. High-performance liquid chromatography (HPLC) is a cornerstone of this approach, often coupled with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust HPLC methods is essential for the reliable analysis of this compound. This involves the careful selection of both the stationary and mobile phases to achieve optimal separation and resolution.

The choice of stationary phase is critical for the effective separation of pterins, which are often polar and structurally similar. While traditional reversed-phase columns like C8 and C18 are used, specialized column chemistries have been developed to enhance the resolution of these compounds. nih.gov Among these, Primesep columns have demonstrated utility in the analysis of this compound and other pterins. sielc.comsielc.comsielc.com

Primesep columns are mixed-mode stationary phases that combine hydrophobic and ion-exchange properties, allowing for a unique selectivity towards polar and ionizable compounds like pterins. For instance, the Primesep 100 column, a reverse-phase column, has been successfully employed for the retention and separation of this compound, Biopterin (B10759762), and Neopterin (B1670844). sielc.comsielc.com This type of column can effectively separate a mixture of pterins, including this compound, Biopterin, Neopterin, Folic Acid, and Aminopterin. sielc.com The dual retention mechanism of these columns provides an advantage in resolving complex mixtures of pterins that may be challenging to separate on conventional single-mode stationary phases.

Table 1: Example of Primesep Column Used for Pterin (B48896) Analysis

| Parameter | Specification |

|---|---|

| Column Type | Primesep 100 |

| Dimensions | 4.6 x 150 mm |

| Particle Size | 5 µm |

| Pore Size | 100 Å |

The composition of the mobile phase plays a pivotal role in the elution and separation of this compound and other pterins. Optimization of the mobile phase involves adjusting the solvent strength, pH, and buffer concentration to achieve the desired retention times and peak shapes. chromatographyonline.com

For the analysis of this compound using a Primesep 100 column, a mobile phase consisting of water, acetonitrile (B52724) (MeCN), and a buffer such as ammonium (B1175870) formate (B1220265) is commonly used. sielc.comsielc.comsielc.com The pH of the mobile phase is a critical parameter, with a pH of 3.0 being utilized in some methods. sielc.com The ratio of the organic modifier (acetonitrile) to the aqueous component is adjusted to control the elution of the analytes. A gradient elution, where the concentration of the organic solvent is varied over time, can be employed to separate a mixture of pterins with different polarities. sielc.com For instance, a gradient of 5-60% acetonitrile has been used to separate a complex mixture of five pterins. sielc.com

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Mobile Phase | Water, Acetonitrile (MeCN), and Ammonium Formate |

| Buffer pH | 3.0 |

| Flow Rate | 1.0 ml/min |

| Sample Concentration | 0.02 mg/ml |

| Injection Volume | 5 µl |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Pterin Quantification

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the quantitative analysis of pterins, including this compound. nih.govrsc.org This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. rsc.org LC-MS/MS, a tandem mass spectrometry approach, is particularly valuable for the precise identification and quantification of pterin congeners in complex biological samples. nih.gov

The use of stable isotope-labeled internal standards in LC-MS methods can further improve the accuracy and precision of quantification. nih.govresearcher.life LC-MS/MS methods have been developed for the determination of various pterin metabolites in biological fluids like cerebrospinal fluid, demonstrating the technique's utility in clinical research. nih.govresearcher.life These methods can differentiate between various pterin defects by analyzing the distinct patterns of pterin metabolites. nih.govresearcher.liferesearchgate.net While specific LC-MS methods for this compound are not as extensively detailed in the provided context, the principles applied to other pterins are directly applicable. This compound has been used as an internal standard for the quantification of Biopterin and Neopterin in rat plasma using LC-MS-based studies, highlighting its compatibility with this analytical technique. sielc.comsielc.com

Spectroscopic Detection and Quantification Methods

Spectroscopic methods are commonly used in conjunction with chromatographic separation for the detection and quantification of this compound and other pterins. Ultraviolet (UV) spectroscopy is a widely employed detection method in HPLC analysis.

Ultraviolet (UV) Spectroscopy for Pterin Detection

Ultraviolet (UV) spectroscopy is a robust and widely used method for the detection of pterins following their separation by HPLC. nih.gov Pterins, including this compound, possess a pteridine (B1203161) ring system that absorbs UV light, allowing for their detection and quantification. sielc.com

The selection of an appropriate detection wavelength is crucial for achieving optimal sensitivity. For this compound, a UV detection wavelength of 275 nm has been shown to be effective. sielc.comsielc.comsielc.com At this wavelength, this compound exhibits sufficient absorbance to allow for its detection at low concentrations. The limit of detection (LOD) for this compound using HPLC with UV detection at 275 nm has been reported to be 20 ppb, although this can vary between laboratories and instrument setups. sielc.com In addition to UV detection, other methods such as evaporative light scattering detection (ELSD), charged aerosol detection (CAD), and electrospray ionization mass spectrometry (ESI-MS) can also be used for the analysis of this compound. sielc.comsielc.comsielc.com

Evaporative Light Scattering Detection (ELSD)

Evaporative Light Scattering Detection (ELSD) is a universal detection method in HPLC that is particularly useful for analyzing compounds that lack a UV-Vis chromophore, making it a potential tool for the analysis of various pteridines. nih.govresearchgate.net The principle of ELSD involves three main steps: nebulization of the HPLC eluent to form an aerosol, evaporation of the mobile phase in a heated drift tube to leave behind non-volatile analyte particles, and detection of the light scattered by these particles. semanticscholar.org The intensity of the scattered light is proportional to the mass of the analyte. mdpi.com

A key advantage of ELSD is its compatibility with gradient elution, which is often necessary for separating complex mixtures of pterins. researchgate.net This offers a significant benefit over techniques like refractive index (RI) detection. chromatographyonline.com Furthermore, the mobile phase constraints for ELSD are similar to those for mass spectrometry, which can facilitate method development for LC-MS applications. researchgate.net

For the analysis of this compound, an HPLC method utilizing a mixed-mode reversed-phase column has been described for the separation of five pterin derivatives, including this compound, Biopterin, Neopterin, Folic Acid, and Aminopterin. zodiaclifesciences.comsielc.com This method, which uses a mobile phase of water, acetonitrile, and ammonium formate, is noted to be fully compatible with ELSD. zodiaclifesciences.com While this indicates the feasibility of using ELSD for this compound detection, specific research findings detailing the performance characteristics, such as limits of detection (LOD) and quantification (LOQ) for this compound using this detector, are not extensively documented in the literature. The sensitivity of ELSD is generally considered to be lower than that of mass spectrometry, and the detector response can be non-linear. nih.gov

| Parameter | Description | Relevance to Pterin Analysis |

|---|---|---|

| Principle | Nebulization, Evaporation, and Light Scattering | Detects non-volatile analytes like this compound regardless of their optical properties. |

| Compatibility | Gradient elution compatible | Allows for complex separation methods for pterin mixtures. |

| Selectivity | Universal for non-volatile compounds | Can detect a wide range of pteridines in a single run. |

| Sensitivity | Generally in the nanogram range | May be a limiting factor for trace analysis of pterins in biological samples. |

| Response | Dependent on analyte mass, can be non-linear | Requires careful calibration for accurate quantification. |

Charged Aerosol Detection (CAD)

Charged Aerosol Detection (CAD) is another universal detection technique that, like ELSD, is suitable for non-volatile and semi-volatile analytes and is compatible with gradient elution. chromatographyonline.comnih.gov The CAD process also begins with the nebulization of the HPLC eluent and evaporation of the solvent. thermofisher.com However, it differs in the detection step: the resulting analyte particles are charged by collision with a positively charged stream of nitrogen gas. chromatographyonline.com The charged particles are then transferred to a collector where the aggregate charge is measured by an electrometer, generating a signal directly proportional to the mass of the analyte. thermofisher.com

CAD is often considered to offer advantages over ELSD, including higher sensitivity, a wider dynamic range, and a more uniform response that is less dependent on the physicochemical properties of the analyte. chromatographyonline.comyoutube.com This consistent response is particularly beneficial when quantifying compounds for which authentic standards are unavailable. lcms.cz An HPLC method for the separation of this compound and other pterins has been noted as compatible with CAD, suggesting its applicability for the analysis of this compound class. zodiaclifesciences.com

The uniform response of CAD can be affected by the mobile phase composition during gradient elution. thermofisher.com To counteract this, an "inverse gradient" can be delivered post-column to ensure a constant mobile phase composition enters the detector, thereby improving the consistency of the response. nih.gov While specific studies detailing the application of HPLC-CAD to this compound are limited, the technique's performance characteristics make it a promising tool for the quantification of pterins.

| Parameter | Description | Relevance to Pterin Analysis |

|---|---|---|

| Principle | Nebulization, Charging, and Charge Detection | Provides a response based on analyte mass, suitable for pterins lacking strong chromophores. |

| Response Uniformity | More consistent than ELSD | Allows for more accurate quantification of different pterins with a single standard. |

| Sensitivity | Sub-nanogram levels | Offers improved detection limits for low-abundance pterins compared to ELSD. nih.gov |

| Dynamic Range | Wide linear and dynamic range | Facilitates the analysis of samples with varying pterin concentrations. thermofisher.com |

| Gradient Compatibility | Yes, often with inverse gradient | Enables robust separation of complex pterin profiles. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful and widely used technique for the analysis of pteridines due to its high sensitivity and selectivity. mdpi.comresearchgate.net ESI is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing thermally labile and polar molecules like pterins. rsc.org The process involves applying a high voltage to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer. rsc.orgrsc.org

For pterin analysis, ESI is most commonly used in the positive ion mode, where protonated molecules [M+H]⁺ are formed and detected. mdpi.com The high resolution and tandem mass spectrometry (MS/MS) capabilities of modern instruments allow for the differentiation of isobaric compounds and the structural elucidation of analytes through their fragmentation patterns. researchgate.net This is particularly important for pterins, as many exist as structural isomers (e.g., 6-biopterin (B1667280) and 7-biopterin), which can be separated chromatographically and distinguished by their mass spectra. researchgate.netnih.gov

LC-ESI-MS/MS methods have been developed for the simultaneous quantification of multiple pteridines in biological fluids like urine and blood. nih.govnih.gov These methods offer excellent sensitivity, with limits of detection often in the picogram per milliliter (pg/mL) range. nih.gov While a specific HPLC method for separating this compound is compatible with ESI-MS, detailed fragmentation studies and quantitative data specifically for this compound are not as prevalent in the literature as for other more clinically studied pterins like Neopterin and Biopterin. zodiaclifesciences.com However, the general applicability of LC-ESI-MS/MS to pteridines provides a robust framework for its analysis.

| Pterin Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | LOD (pg/mL) |

|---|---|---|---|

| Pterin | 164.1 | 121.1, 94.1 | N/A |

| Isoxanthopterin | 180.0 | 121.0, 136.0 | 360 |

| 6-Biopterin | 238.1 | 179.1, 152.1 | 7 |

| 7-Biopterin | 238.1 | 194.1, 166.1 | 12 |

| 6-Neopterin | 254.1 | 195.1, 168.1 | 10 |

| 7-Neopterin | 254.1 | 209.1, 182.1 | 21 |

Structural Elucidation Approaches for Rhamnopterin and Pterin Derivatives

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity of atoms and the nature of chemical bonds within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In 1D NMR, the chemical shift of a nucleus provides clues about its electronic environment and neighboring functional groups. For the pterin (B48896) scaffold, protons and carbons have characteristic chemical shift ranges that aid in initial assignments. For instance, ¹H NMR can distinguish protons on the pyrazine (B50134) ring from those on substituents.

| Nucleus | Technique | Information Obtained | Application to Pterin Derivatives |

|---|---|---|---|

| ¹H | 1D NMR | Chemical environment of protons, multiplicity reveals neighboring protons. | Identifies protons on the pterin ring and side chains. |

| ¹³C | 1D NMR | Number and type of carbon atoms (e.g., C=O, C=N, aliphatic). | Characterizes the carbon skeleton of the pterin core and substituents. |

| ¹H-¹H | COSY | Shows proton-proton coupling networks. | Establishes connectivity within the rhamnose unit and other aliphatic chains. |

| ¹H-¹³C | HMBC | Correlates protons and carbons over 2-3 bonds. | Links substituents (like the sugar) to specific positions on the pterin ring system. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound with high accuracy. wikipedia.org High-resolution mass spectrometry (HRMS) can provide the elemental formula of the molecule, which is a critical piece of information at the start of any structural elucidation process.

Tandem mass spectrometry (MS/MS) provides further structural insights through controlled fragmentation of the molecular ion. wikipedia.org The resulting fragmentation pattern is a molecular fingerprint that reveals the nature of its substructures. For glycosylated pterins like Rhamnopterin, a characteristic fragmentation pattern would involve the loss of the sugar moiety (rhamnose), producing a prominent fragment ion corresponding to the pterin aglycone. The mass difference between the parent ion and this fragment ion confirms the mass of the sugar. Further fragmentation of the pterin core can help identify other substituents. nih.govpreprints.org The analysis of these patterns is essential for confirming the identity and connectivity of the different components of the molecule. nih.gov

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| HRMS | Precise molecular weight and elemental formula. | Confirms the molecular formula (e.g., C₁₂H₁₄N₅O₆ for this compound). |

| MS/MS | Structural information from fragmentation patterns. | Observation of neutral loss of the rhamnose unit; fragmentation of the pterin core. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. This absorption of energy is detected and plotted as a spectrum. The positions of the absorption bands are characteristic of specific types of chemical bonds. nih.gov

For pterin derivatives, IR spectroscopy can readily confirm the presence of key functional groups. For example, the carbonyl group (C=O) at the C4 position of the pterin ring shows a strong absorption band typically in the range of 1650-1700 cm⁻¹. The amino group (-NH₂) at the C2 position, as well as N-H bonds within the heterocyclic rings, will exhibit characteristic stretching vibrations in the 3100-3500 cm⁻¹ region. For this compound, the multiple hydroxyl (-OH) groups on the rhamnose sugar would be visible as a broad absorption band in the 3200-3600 cm⁻¹ range.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Relevance to Pterin Structures |

|---|---|---|

| O-H Stretch (hydroxyls) | 3200 - 3600 (broad) | Present in sugar moieties (like rhamnose) and hydroxy-substituted pterins. |

| N-H Stretch (amines, amides) | 3100 - 3500 | Confirms the presence of the C2-amino group and ring nitrogens. |

| C=O Stretch (carbonyl) | 1650 - 1700 | Characteristic of the C4-oxo group in the pterin ring. |

| C=N, C=C Stretch | 1500 - 1650 | Indicates the aromatic and heterocyclic ring systems. |

Computational Approaches in Structural Elucidation

While spectroscopic methods provide the raw data, computational approaches are increasingly used to interpret this data, resolve ambiguities, and confirm proposed structures.

Computer-Aided Structure Elucidation (CASE) Strategies

Computer-Aided Structure Elucidation (CASE) systems are sophisticated software programs designed to determine the structure of an unknown compound from a set of spectroscopic data. These strategies are particularly valuable for complex natural products where manual interpretation can be exceedingly difficult and prone to error.

The process typically involves inputting data from various spectroscopic experiments, most importantly 2D NMR (HMBC, COSY), along with the molecular formula from HRMS. The CASE software then uses algorithms to generate all possible molecular structures that are consistent with the provided data. It analyzes the correlations, checks for violations, and produces a ranked list of candidate structures. This unbiased approach ensures that all possibilities are considered, minimizing human error and potentially revealing novel or unexpected molecular architectures.

Quantum Chemistry Calculations for Structural Confirmation

Once a likely structure (or a set of possible isomers) is proposed, quantum chemistry calculations can be employed for final confirmation. nih.gov Methods like Density Functional Theory (DFT) are used to predict the properties of a proposed structure from first principles. mdpi.comnih.gov

One of the most powerful applications in this context is the prediction of NMR chemical shifts. nih.gov The magnetic shielding of each nucleus in the proposed molecule is calculated, which can then be converted into a predicted NMR spectrum. By comparing the calculated spectrum with the experimental one, researchers can assess the validity of the proposed structure. A close match between the predicted and experimental chemical shifts provides strong evidence for the correctness of the structural assignment. nih.gov Furthermore, these calculations can determine the relative energies of different possible isomers or conformations, identifying the most stable and therefore most likely structure. cuny.edu

Biosynthesis and Metabolic Interconnections of Rhamnopterin Within Pteridine Pathways

Rhamnopterin as a Biopterin (B10759762) Derivative: Biosynthetic Context

This compound is structurally a glycoside of biopterin, meaning it is formed by attaching a rhamnose sugar molecule to the dihydroxypropyl side chain of biopterin. This places its biosynthesis within the broader context of pterin (B48896) glycosylation, a known biochemical modification. nih.gov While many pteridines function as cofactors in their unconjugated form, a variety of pterin glycosides have been identified in nature, particularly in prokaryotes. nih.gov

The formation of this compound can be conceptually divided into two major stages: the synthesis of the core pteridine (B1203161) structure (biopterin or a closely related precursor) and the subsequent glycosylation event. The enzymatic attachment of sugar moieties to natural products is carried out by a class of enzymes known as glycosyltransferases. In the case of this compound, it is hypothesized that a specific rhamnosyltransferase recognizes a biopterin-type intermediate as its substrate, catalyzing the transfer of a rhamnose group from an activated sugar donor, such as UDP-rhamnose, to the pterin side chain. nih.gov This final modification step distinguishes the this compound pathway from those that produce unmodified pterins.

Relationship to Guanosine Triphosphate (GTP) Metabolism and Pterin Precursors

The biosynthesis of all pteridines, including the biopterin core of this compound, originates from Guanosine Triphosphate (GTP). wikipedia.orgnih.gov The de novo pteridine pathway is a fundamental metabolic route found across many organisms. The first and rate-limiting step in this pathway is the complex enzymatic conversion of GTP into 7,8-dihydroneopterin (B1664191) triphosphate. nih.govnih.govmdpi.com

This crucial reaction is catalyzed by the enzyme GTP cyclohydrolase I (GTPCH) . nih.govnih.gov This enzyme opens the imidazole (B134444) ring of the guanine (B1146940) base in GTP and facilitates a rearrangement and cyclization to form the characteristic bicyclic pteridine ring structure. nih.gov The product, 7,8-dihydroneopterin triphosphate, is the common precursor for a wide array of pteridine derivatives. nih.gov Therefore, the carbon and nitrogen atoms that constitute the foundational pterin ring of this compound are directly derived from GTP, establishing a direct and essential link between purine (B94841) metabolism and pteridine biosynthesis.

Conceptual Links to Tetrahydrobiopterin (BH4) Biosynthesis Pathways

The biosynthetic pathway of this compound is conceptually parallel to, and likely shares its initial steps with, the well-characterized pathway for Tetrahydrobiopterin (BH4) biosynthesis. mdpi.com BH4 is an essential enzymatic cofactor synthesized from GTP via the same initial step catalyzed by GTP cyclohydrolase I. nih.govmdpi.com

Following the formation of 7,8-dihydroneopterin triphosphate, the BH4 pathway proceeds through two additional enzymatic steps to produce biopterin and its reduced forms:

6-Pyruvoyl-tetrahydropterin synthase (PTPS) converts 7,8-dihydroneopterin triphosphate into 6-pyruvoyl-tetrahydropterin. nih.govnih.gov

Sepiapterin (B94604) reductase (SR) then catalyzes the reduction of the side chain of 6-pyruvoyl-tetrahydropterin to form tetrahydrobiopterin. nih.govnih.gov

It is highly probable that the biosynthesis of the biopterin core of this compound utilizes these same initial enzymes (GTPCH and PTPS) to generate a common intermediate. At this juncture, the this compound pathway would diverge. Instead of being fully reduced by sepiapterin reductase for BH4-dependent functions, a biopterin precursor serves as the substrate for the aforementioned rhamnosyltransferase. This glycosylation step represents the key branching point from the central BH4 pathway, leading to the formation of this compound. This metabolic fork highlights how a common set of initial reactions originating from GTP can be channeled to produce a diversity of functionally distinct pteridine molecules.

Data Tables

Table 1: Key Enzymes in the Common Pteridine Biosynthesis Pathway

| Enzyme Name | Abbreviation | Function |

| GTP cyclohydrolase I | GTPCH | Catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate. nih.govnih.gov |

| 6-Pyruvoyl-tetrahydropterin synthase | PTPS | Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin. nih.govnih.gov |

| Sepiapterin reductase | SR | Reduces the side chain of pterin intermediates, a key step in BH4 synthesis. nih.govnih.gov |

Photophysical and Photochemical Properties of Rhamnopterin

Excited-State Dynamics and Deactivation Pathways

The interaction of Rhamnopterin with UV-A and visible light initiates a series of events governed by the principles of excited-state dynamics. Upon absorption of a photon, the molecule is promoted to an electronically excited state, from which it can return to the ground state through various deactivation pathways.

Theoretical studies on the pterin (B48896) chromophore, the core of this compound, have provided significant insights into its excited-state behavior. The absorption of light by pterin derivatives in the UV-A range typically involves two strong π → π* electronic transitions, leading to the population of the first (S₁) and second (S₂) singlet excited states. acs.orgnih.gov

The primary deactivation pathway from the S₁ excited state is fluorescence. nih.gov However, non-radiative decay pathways also play a crucial role. One such pathway involves a conical intersection between the first excited state (S₁) and the ground state (S₀). Reaching this conical intersection allows for very efficient internal conversion, a radiationless process that brings the molecule back to the ground state. Theoretical calculations on the parent pterin molecule suggest that there is an energy barrier to reach this S₁/S₀ conical intersection, which helps to explain why fluorescence is a competitive process. nih.gov

In aqueous solutions, oxidized 6-substituted pterins like this compound typically display two main absorption bands in the wavelength range of 230–500 nm. acs.org These bands correspond to the S₀ → S₁ and S₀ → S₂ (π → π*) transitions of the pterin moiety. The absorption spectrum is influenced by the pH of the solution due to the acid-base equilibrium of the molecule. Pterins behave as weak acids, with a pKa of approximately 8 for the equilibrium between the neutral (acidic) and anionic (basic) forms. acs.org

Upon excitation into its absorption bands, this compound relaxes to the lowest singlet excited state (S₁) and then returns to the ground state, partly through the emission of fluorescence. The fluorescence emission for pterin derivatives is typically a broad band centered at around 450 nm. researchgate.net The exact position of the emission maximum and the intensity of the fluorescence are sensitive to the molecular environment, including the solvent polarity and, significantly, the pH.

Fluorescence Characteristics

The fluorescence of this compound is a key feature of its photophysical profile, with its intensity and lifetime being dependent on both its chemical structure and its environment.

For instance, the parent compound, pterin, exhibits a fluorescence quantum yield of 0.33 in acidic media and 0.27 in basic media. nih.gov Other derivatives with small substituents at the 6-position show similar values. The fluorescence lifetimes are typically in the nanosecond range. The nature of the substituent at the 6-position can significantly influence these properties. For example, the presence of an electron-withdrawing formyl group in 6-formylpterin (B158403) leads to a lower quantum yield compared to pterin itself. nih.gov The rhamnose substituent in this compound, being a sugar moiety, is not expected to have a strong electron-withdrawing or donating effect on the pterin ring, suggesting its fluorescence properties would be comparable to those of pterin and 6-carboxypterin.

| Compound | Fluorescence Quantum Yield (ΦF) | |

|---|---|---|

| Acidic Medium | Basic Medium | |

| Pterin | 0.33 | 0.27 |

| 6-Carboxypterin | 0.28 | 0.18 |

| 6-Formylpterin | 0.12 | 0.07 |

| Folic Acid | < 0.005 | < 0.005 |

The chemical nature of the substituent at the 6-position of the pterin ring has a pronounced effect on the fluorescence characteristics. As seen in the table above, substituents like the p-aminobenzoyl-glutamic acid group in folic acid can act as an internal quencher, dramatically reducing the fluorescence quantum yield by promoting non-radiative decay pathways. researchgate.net

The pH of the aqueous solution is another critical factor. quora.com Most pterins can exist in two main acid-base forms in the pH range of 3 to 13. nih.gov The transition from the neutral (acidic) form to the anionic (basic) form upon deprotonation of an amide group typically leads to a decrease in the fluorescence quantum yield. researchgate.net This is because the change in the electronic distribution in the anionic form can enhance the rates of non-radiative decay processes. In strongly basic solutions (pH > 11), fluorescence can also be quenched by hydroxide (B78521) ions through a dynamic quenching mechanism. nih.gov

Photosensitizing Capabilities and Reactive Oxygen Species (ROS) Production

Beyond its fluorescence properties, this compound, like other pterins, can act as a photosensitizer. After being excited to its singlet state (S₁), the molecule can undergo intersystem crossing (ISC) to populate the longer-lived triplet excited state (T₁). researchgate.net This triplet state is photochemically reactive and can initiate chemical reactions by interacting with other molecules.

In the presence of molecular oxygen (O₂), the triplet excited pterin can transfer its energy to oxygen, which is naturally in a triplet ground state, to produce electronically excited singlet oxygen (¹O₂), a highly reactive oxygen species (ROS). nih.govyoutube.com This is known as a Type II photosensitization mechanism. Pterins have been shown to be efficient generators of singlet oxygen. nih.govmdpi.com

Mechanisms of Singlet Oxygen (¹O₂) Generation

A significant photochemical property of this compound and other aromatic pterins is their ability to act as photosensitizers, leading to the formation of singlet molecular oxygen (¹O₂), a highly reactive oxygen species (ROS). researchgate.netresearchgate.net The generation of ¹O₂ by pterins proceeds primarily through a Type II photosensitization mechanism. researchgate.net This process is initiated by the absorption of ultraviolet A (UVA) radiation by the pterin molecule. researchgate.net

The mechanism can be detailed in the following steps:

Excitation: The ground-state this compound molecule (S₀) absorbs a photon of light, promoting it to an electronically excited singlet state (S₁).

Intersystem Crossing (ISC): The excited singlet state (S₁) is relatively short-lived. It can undergo a spin-inversion process known as intersystem crossing to form a longer-lived excited triplet state (T₁). This step is crucial for efficient singlet oxygen generation.

Energy Transfer: The excited triplet state this compound (T₁) can then interact with ground-state molecular oxygen (³O₂), which is naturally in a triplet state. Through a process of energy transfer, the this compound molecule returns to its ground state (S₀), while the molecular oxygen is promoted to its electronically excited singlet state (¹O₂). researchgate.net

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a ¹O₂ molecule. For pterin derivatives, this value is highly dependent on the nature of the substituent at the C6 position of the pterin ring, as well as the pH of the solution. nih.govrsc.org While a specific ΦΔ value for this compound is not prominently documented in the reviewed literature, studies on analogous compounds demonstrate the significant influence of the C6 substituent.

Table 1: Singlet Oxygen Quantum Yields (ΦΔ) for Various Pterin Derivatives

| Pterin Derivative | Singlet Oxygen Quantum Yield (ΦΔ) | Notes |

|---|---|---|

| Pterin | up to 0.47 | Value can be pH-dependent. nih.gov |

| Biopterin (B10759762) | ~0.30 | Measured in aqueous solution. nih.gov |

| Neopterin (B1670844) | ~0.36 | Measured in aqueous solution. nih.gov |

| 6,7-dimethylpterin | 0.16 | Illustrates the effect of simple alkyl substituents. researchgate.net |

| 6-carboxypterin | up to 0.47 | Demonstrates the impact of a carboxyl group. nih.gov |

Electron Transfer (ET) and Hydrogen Atom Transfer (HAT) Reactions in Free Radical Scavenging

Pterin derivatives can function as antioxidants by neutralizing free radicals, thereby mitigating oxidative stress. This activity is accomplished through two primary mechanisms: Electron Transfer (ET) and Hydrogen Atom Transfer (HAT). mdpi.com While fully reduced pterins (tetrahydropterins) are well-established radical scavengers, oxidized aromatic pterins like this compound also participate in radical-mediated reactions. mdpi.com

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the antioxidant molecule directly donates a hydrogen atom (which consists of one proton and one electron) to a free radical, effectively neutralizing it. The feasibility of this reaction is primarily determined by the Bond Dissociation Enthalpy (BDE) of the bond being broken (e.g., an O-H or N-H bond) in the antioxidant. A lower BDE indicates a weaker bond, making the hydrogen atom easier to abstract and signifying a more potent HAT-based antioxidant.

Electron Transfer (ET)

The ET mechanism typically proceeds via a pathway known as Single Electron Transfer followed by Proton Transfer (SET-PT). This two-step process involves:

Single Electron Transfer: The antioxidant donates a single electron to the free radical, resulting in the formation of an antioxidant radical cation and an anion of the original radical. The thermodynamic viability of this step is governed by the antioxidant's Ionization Potential (IP); a lower IP facilitates electron donation.

Proton Transfer: The antioxidant radical cation subsequently releases a proton (H⁺) to return to a more stable state.

Computational studies on 6-methylpterin, an oxidized pterin structurally related to this compound, suggest that its interaction with oxidant radicals occurs via a single electron transfer mechanism, indicating that ET is a likely pathway for this class of compounds. nih.gov The specific mechanism that predominates (HAT vs. ET) can be influenced by factors such as the structure of the antioxidant, the nature of the free radical, and the solvent environment.

Table 2: Comparison of Free Radical Scavenging Mechanisms

| Mechanism | Description | Key Thermodynamic Parameter | Reaction Steps |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom (H•) to a free radical. | Bond Dissociation Enthalpy (BDE) | One-step process: AO-H + R• → AO• + RH |

| Electron Transfer (ET) / SET-PT | Initial transfer of an electron, followed by the transfer of a proton. | Ionization Potential (IP) | Two-step process: (1) AO-H + R• → [AO-H]•⁺ + R⁻ (2) [AO-H]•⁺ → AO• + H⁺ |

AO-H represents the antioxidant molecule, and R• represents a free radical.

Theoretical and Computational Chemistry Studies of Rhamnopterin and Pterins

Quantum Mechanical (QM) and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

There are no published studies that have utilized QM or QM/MM methods to investigate the properties of Rhamnopterin. Such studies on other molecules often provide insights into electronic structure, reaction mechanisms, and interactions with biological systems. nih.govnih.gov

Density Functional Theory (DFT) Applications

DFT is a powerful tool for studying the electronic properties of molecules. nih.govnih.gov However, specific DFT studies on this compound are not found in the literature. This includes the following areas:

Modeling of Tautomeric Forms and Protonation States

The investigation of tautomerism and protonation states is crucial for understanding the chemical behavior of molecules in different environments. While DFT has been applied to study these aspects in other heterocyclic molecules, researchgate.netnih.gov no such analysis has been published for this compound.

Analysis of Electron Donor-Acceptor Properties and Antiradical Power

The electron donor-acceptor properties and antiradical power of compounds are often evaluated using DFT to understand their antioxidant potential. rsc.orgnih.gov There is currently no available research that has performed this analysis specifically for this compound.

Prediction of Spectroscopic Properties (e.g., Two-Photon Absorption Spectra)

Theoretical prediction of spectroscopic properties using methods like time-dependent DFT (TD-DFT) can aid in the interpretation of experimental data. mdpi.comscirp.org However, no studies have been found that predict the spectroscopic properties of this compound.

Mechanistic Insights from Computational Simulations (e.g., Proton Transfer Reactions)

Computational simulations are instrumental in elucidating reaction mechanisms, such as proton transfer. nih.govmdpi.com There is no evidence of such simulations being conducted to understand the mechanistic details of this compound.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article that adheres to the specific outline provided for the chemical compound “this compound.” The requested topics are highly specific, and there is no evidence in the current body of research to support the creation of content for the designated sections and subsections.

Biological Roles of Rhamnopterin in Research Models Excluding Clinical Applications

Contribution to Understanding Pterin (B48896) Functionality in Biochemical Systems:While there is extensive research on the broad family of pterin compounds and their biochemical functions, Rhamnopterin is not highlighted as a key molecule whose study has significantly contributed to the general understanding of these systems. Its specific role or utility as a research tool in this context is not documented in the available literature.

Therefore, generating a thorough, informative, and scientifically accurate article strictly following the provided outline is not feasible. The foundational research required to address the specific biological roles and applications of this compound as outlined does not appear to exist in publicly accessible scientific databases. Any attempt to create such content would be speculative and would not meet the required standards of accuracy.

Future Directions in Rhamnopterin and Pterin Research

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of many pterins, including the well-studied tetrahydrobiopterin (BH4), originates from guanosine triphosphate (GTP). This process involves a series of enzymatic reactions catalyzed by GTP cyclohydrolase I, 6-pyruvoyl-tetrahydropterin synthase, and sepiapterin (B94604) reductase. nih.govresearchgate.net Additionally, salvage pathways exist that can convert sepiapterin to BH4. nih.govmdpi.com

While this core pathway is established, the biosynthesis of the unique side chain of Rhamnopterin is not fully understood. Future research must focus on identifying and characterizing the specific enzymes responsible for its formation. It is hypothesized that a currently unknown set of enzymes modifies a common pterin (B48896) precursor to generate the 1,2,3-trihydroxybutyl side chain. The exploration of microbial or plant genomes, where unique pterin derivatives are often found, may lead to the discovery of novel biosynthetic genes. Techniques such as comparative genomics, gene knockout studies, and in vitro enzymatic assays will be crucial in elucidating these undiscovered pathways. Furthermore, the characterization of pterin-specific adenylation domains in nonribosomal peptide synthetases could reveal how pterins are incorporated into larger natural products. rsc.org

Key Research Questions:

What is the specific enzymatic pathway leading to the formation of the 1,2,3-trihydroxybutyl side chain of this compound?

Are there novel enzymes involved in pterin modification that have yet to be discovered?

How is the biosynthesis of this compound regulated within organisms?

Advanced Computational Modeling of Pterin Interactions with Biomolecules

Computational methods are increasingly powerful tools for understanding the interactions between small molecules and biological macromolecules. nih.govresearchgate.net For pterins, computational studies have provided insights into their conformational flexibility and interactions with enzymes. nih.gov Molecular dynamics (MD) simulations, for instance, can model the binding of pterin ligands to proteins at an atomistic level, revealing details of the binding process and the conformational changes that may occur. nih.govmdpi.comchemrxiv.orgyoutube.comucl.ac.uk

Future computational research on this compound should focus on predicting its potential protein targets and understanding the structural basis of these interactions. Docking studies can be employed to screen large libraries of proteins for potential binding partners. For promising candidates, more advanced techniques like MD simulations and free energy calculations can provide a detailed picture of the binding thermodynamics and kinetics. These computational approaches can help to generate hypotheses about the biological function of this compound, which can then be tested experimentally. Furthermore, quantum chemistry calculations can be used to investigate the electronic structure and reactivity of this compound, providing insights into its chemical properties and potential roles in redox reactions. mdpi.com

Areas for Future Computational Research:

Prediction of protein targets for this compound using molecular docking and virtual screening.

Detailed analysis of the binding modes and energetics of this compound-protein interactions using molecular dynamics simulations.

Investigation of the electronic properties of this compound to understand its reactivity and potential as a cofactor.

Potential for Metabolic Engineering Approaches for Pterin Production and Derivatization

Metabolic engineering offers the potential to produce valuable compounds, including pterins, in microbial or plant hosts. frontiersin.org By introducing and optimizing the expression of biosynthetic genes, it is possible to create cellular factories for the production of specific pterin derivatives. For example, the overexpression of GTP cyclohydrolase I has been used to increase folate (a conjugated pterin) levels in plants. semanticscholar.org

A significant future direction is the development of engineered microbial strains for the production of this compound and other novel pterin compounds. This would involve the identification and heterologous expression of the complete biosynthetic pathway for this compound. Once established, the pathway could be further optimized to maximize yields. Furthermore, synthetic biology approaches could be used to create novel pterin derivatives with altered properties. By introducing enzymes from different pathways or by engineering existing enzymes, it may be possible to generate a diverse range of pterin-based molecules for various applications. The directed evolution of metabolic pathways in organisms like E. coli has already shown promise for the production of compounds dependent on non-native cofactors like tetrahydrobiopterin. nih.gov

Future Metabolic Engineering Goals:

Reconstruction of the this compound biosynthetic pathway in a heterologous host such as E. coli or yeast.

Optimization of production titers through pathway engineering and fermentation process development.

Creation of novel pterin derivatives through the application of synthetic biology and enzyme engineering.

Development of Novel Analytical Techniques for Pterin Profiling

Accurate and sensitive analytical methods are essential for the study of pterins in biological systems. Current techniques for pterin analysis often involve high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection. researchgate.netcreative-proteomics.comresearchgate.net LC-MS/MS methods, in particular, offer high sensitivity and specificity for the quantification of multiple pterins in complex biological samples like urine, serum, and dried blood spots. mdpi.comresearchgate.netkarger.comnih.govnih.gov

Despite these advances, there is a continuing need for the development of novel analytical techniques for pterin profiling. One area of focus is the development of methods that can distinguish between different redox states of pterins, as this is crucial for understanding their biological activity. Additionally, techniques that can provide spatial information about pterin distribution in tissues would be highly valuable. The development of new analytical methods will not only facilitate research on known pterins but will also aid in the discovery of new, previously uncharacterized pterin derivatives. The "dilute-and-shoot" approach, which minimizes sample preparation, combined with sensitive MS detection, is a promising strategy for high-throughput pterin analysis. mdpi.com

Future Analytical Developments:

Improved methods for the simultaneous quantification of different pterin redox states.

Development of imaging techniques for visualizing the subcellular localization of pterins.

High-throughput screening methods for the discovery of novel pterin compounds in natural sources.

Q & A

Q. How can conflicting reports about this compound’s bioavailability be reconciled methodologically?

- Methodological Answer : Perform comparative bioavailability studies across species (e.g., rat vs. primate) using stable isotope-labeled analogs. Investigate formulation effects (nanoparticles vs. free compound) via in situ intestinal perfusion models. Publish negative results to reduce publication bias .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.